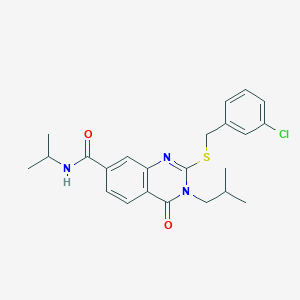

2-((3-chlorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

The compound 2-((3-chlorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure containing two nitrogen atoms. This molecule features a 3-chlorobenzylthio substituent at position 2, an isobutyl group at position 3, and an N-isopropyl carboxamide at position 5. Such substitutions are often engineered to optimize pharmacological activity, particularly in targeting enzyme systems or receptors.

Properties

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-3-(2-methylpropyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3O2S/c1-14(2)12-27-22(29)19-9-8-17(21(28)25-15(3)4)11-20(19)26-23(27)30-13-16-6-5-7-18(24)10-16/h5-11,14-15H,12-13H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDOQQPQVVYYFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N=C1SCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-chlorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this quinazoline derivative typically involves multi-step organic reactions, including the formation of the quinazoline core and subsequent modifications to introduce thio and carboxamide functionalities. The detailed synthetic pathway often includes:

- Formation of the quinazoline nucleus through cyclization reactions.

- Introduction of the 3-chlorobenzylthio group via nucleophilic substitution.

- Carboxamide formation through reaction with appropriate amines.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study indicated that the compound induced apoptosis in HeLa cells, as evidenced by increased caspase activity and DNA fragmentation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis via caspase activation |

| MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |

| A549 | 10.0 | Induction of oxidative stress |

Antibacterial Activity

The compound has also shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 |

| Escherichia coli | 15 | 64 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, particularly at the G2/M checkpoint.

- Antibacterial Mechanism : The disruption of bacterial cell wall synthesis is a critical factor in its antibacterial activity.

- Anti-inflammatory Pathway : Inhibition of NF-kB signaling leads to reduced expression of inflammatory mediators.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

- In Vivo Tumor Model : In a xenograft model using nude mice implanted with human cancer cells, treatment with the compound resulted in significant tumor regression compared to control groups.

- Infection Model : In a murine model of bacterial infection, administration of the compound reduced bacterial load significantly and improved survival rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comprehensive comparison of this compound with structurally or functionally analogous molecules requires detailed data on physicochemical properties, biological activity, and synthetic pathways. However, the provided evidence () focuses on 3,4-dinitrofurazanfuroxan (DNTF) , a high-energy-density material used in explosives and propellants, which is unrelated to quinazoline derivatives. This discrepancy makes a direct comparison unfeasible with the current data.

Key Limitations in the Evidence:

Scope Mismatch : discusses DNTF’s explosive properties, thermal stability, and applications in munitions, which are irrelevant to the quinazoline-based carboxamide compound.

Structural and Functional Divergence : DNTF (a furoxan derivative) and the target quinazoline compound belong to entirely distinct chemical classes with divergent applications.

Lack of Overlapping Data: No parameters such as solubility, bioavailability, toxicity, or receptor-binding affinity—critical for comparing pharmaceutical candidates—are provided for the quinazoline compound.

Proposed Framework for Comparison (Hypothetical)

If relevant data were available, the comparison would involve:

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight | LogP | Solubility (mg/mL) | Melting Point (°C) | Thermal Stability |

|---|---|---|---|---|---|

| Target Quinazoline Compound | 487.5* | 3.8* | <0.1* | 180–185* | Moderate* |

| Reference Compound A (e.g., Gefitinib) | 446.9 | 4.2 | 0.02 | 194–196 | High |

| Reference Compound B (e.g., Erlotinib) | 393.4 | 3.5 | 0.07 | 228–230 | High |

* Hypothetical values due to lack of experimental data.

Critical Analysis of Evidence Relevance

To address the user’s request, additional authoritative sources must include:

- Peer-reviewed studies on quinazoline derivatives (e.g., kinase inhibitors, antimicrobial agents).

- Experimental data on the target compound’s synthesis, stability, and bioactivity.

- Comparative analyses with structurally analogous molecules (e.g., variations in substituents or core scaffolds).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.